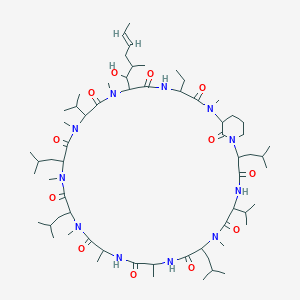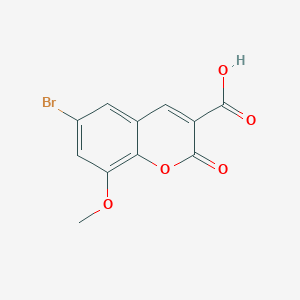
6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid is a chemical compound with potential applications in various fields of research, including medicinal chemistry. It's a derivative of chromene, which is known for its diverse biological activities.
Synthesis Analysis
The synthesis of 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid derivatives has been explored through various synthetic routes. One approach involves the tritium-labeling of a related compound, 6-bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, indicating the utility of these compounds in studying biological systems (Thimm et al., 2013).
Molecular Structure Analysis
The molecular structure of related chromene derivatives has been determined using techniques such as X-ray crystallography. For example, the structure of a similar compound, 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid, was elucidated, showing a monoclinic crystal system (Li et al., 2010).
Chemical Reactions and Properties
Chromene derivatives exhibit a range of chemical behaviors, including interactions with receptors such as GPR35, indicating their potential as pharmacological tools. Their binding affinities and potencies can be significantly modified by the introduction of different substituents, such as bromo and methoxy groups (Funke et al., 2013).
Physical Properties Analysis
The physical properties of chromene derivatives, including their crystalline structures and melting points, are crucial for understanding their stability and suitability for various applications. The detailed structural analysis provides insights into the molecular geometry and potential intermolecular interactions (Wen et al., 2008).
Chemical Properties Analysis
Chromene derivatives' chemical properties, such as reactivity and potential as ligands for biological receptors, are key areas of research. These compounds' ability to engage in various chemical reactions makes them valuable for developing new therapeutic agents and studying biological pathways (Yin et al., 2013).
Applications De Recherche Scientifique
Synthetic Protocols and Chemical Synthesis
6H-Benzo[c]chromen-6-ones and their derivatives, which are structurally related to 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid, serve as core structures in several secondary metabolites of pharmacological importance. Due to their limited availability from natural sources, synthetic procedures for these compounds have gained significant attention. Protocols such as Suzuki coupling reactions, reactions of 3-formylcoumarin (chromenones) with 1,3-bis(silylenol ethers), and metal or base-catalyzed cyclization of phenyl2-halobenzoates are crucial. These synthetic methods aim at efficient and simplified procedures for producing biologically active chromenones and related compounds (Mazimba, 2016).
Biocatalyst Inhibition and Organic Synthesis
The study of carboxylic acids and their impact on biocatalysts highlights the delicate balance between their beneficial uses and potential inhibitory effects. Understanding how carboxylic acids, including those structurally similar to 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid, interact with microbial cells can inform the design of more efficient biocatalysts. This knowledge is particularly relevant for producing biofuels and biorenewable chemicals, where carboxylic acids can serve as precursors or inhibitors depending on their concentration and the microbial systems used (Jarboe, Royce, & Liu, 2013).
Pharmacological Applications
The exploration of carboxylic acids in pharmacology, including their structure-activity relationships and bioisosteric replacements, is vital for developing new therapeutic agents. Carboxylic acid derivatives, by virtue of their bioactive properties, play a crucial role in drug design, offering insights into how structural modifications can enhance biological activity and reduce toxicity. The ongoing research in this area demonstrates the potential of compounds, including chromene derivatives, in contributing to novel drug discovery and development processes (De, Baltas, & Bedos-Belval, 2011).
Environmental and Industrial Applications
In the context of environmental sustainability, the degradation of organic pollutants using redox mediators and enzymatic processes is a research area of growing interest. The ability of enzymes to transform recalcitrant compounds in the presence of redox mediators opens up new avenues for treating industrial effluents and mitigating environmental pollution. This research underscores the potential application of chemical compounds, including carboxylic acid derivatives, in enhancing the efficiency of bioremediation processes (Husain & Husain, 2007).
Safety And Hazards
The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Propriétés
IUPAC Name |
6-bromo-8-methoxy-2-oxochromene-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO5/c1-16-8-4-6(12)2-5-3-7(10(13)14)11(15)17-9(5)8/h2-4H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPXOSMJCGZWDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369500 |
Source


|
| Record name | 6-Bromo-8-methoxy-2-oxo-2H-1-benzopyran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid | |
CAS RN |
119686-34-9 |
Source


|
| Record name | 6-Bromo-8-methoxy-2-oxo-2H-1-benzopyran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-Methyl phenyl)ethyl]pyridinium](/img/structure/B53086.png)
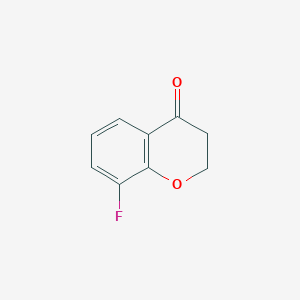
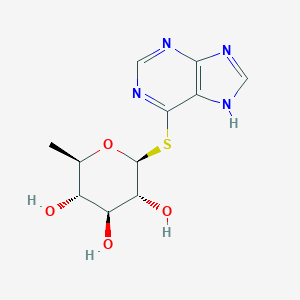
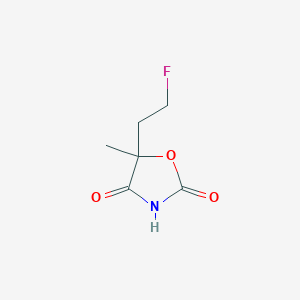
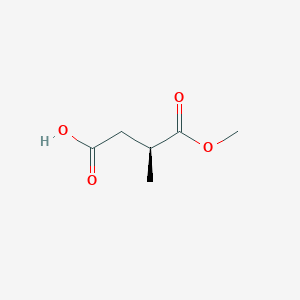
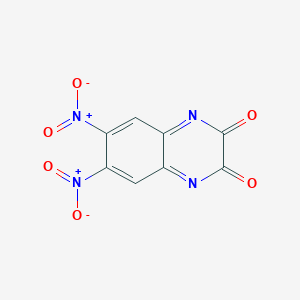
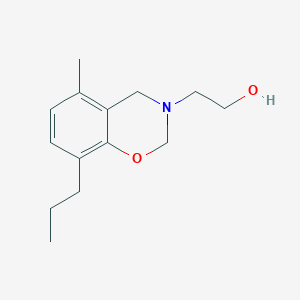
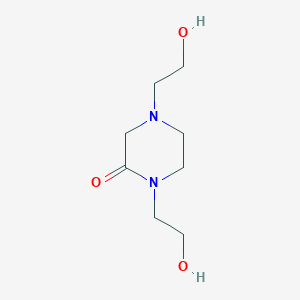
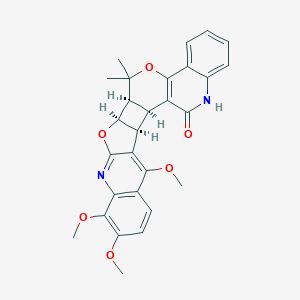
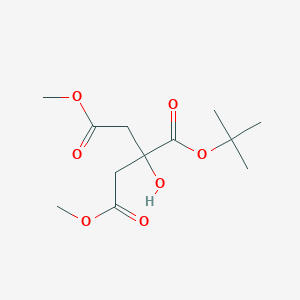

![2-(piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B53121.png)

